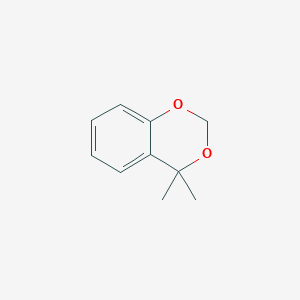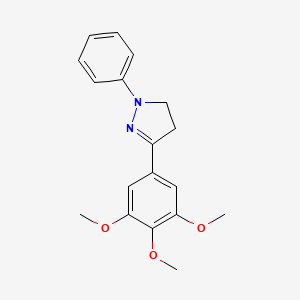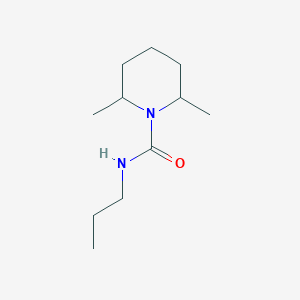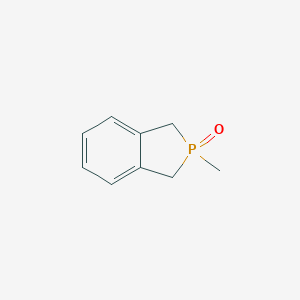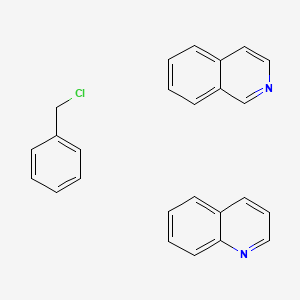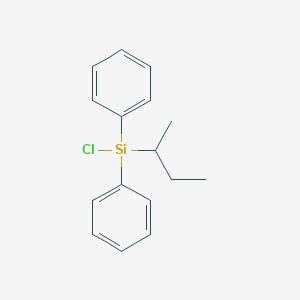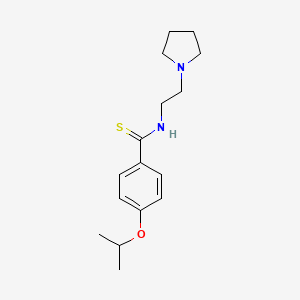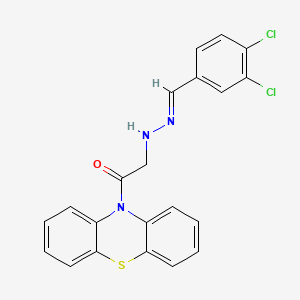
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine is a complex organic compound that belongs to the phenothiazine class of heterocyclic compounds.
Vorbereitungsmethoden
The synthesis of 10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine involves multiple steps. One common method starts with the acylation of phenothiazine with acyl chlorides in toluene to form 10-acylphenothiazine. This is followed by a Friedel-Crafts acylation reaction using acyl chloride in the presence of aluminum chloride in carbon disulfide, resulting in 2,10-diacylphenothiazine. Deacylation of this intermediate compound yields the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine has a wide range of scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of 10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine involves its interaction with various molecular targets and pathways. The compound can bind to and inhibit enzymes, receptors, and other proteins, leading to changes in cellular function. For example, phenothiazine derivatives are known to interact with dopamine receptors, which is the basis for their antipsychotic effects . Additionally, the compound’s ability to generate reactive oxygen species can contribute to its antimicrobial and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
10-(((3,4-Dichlorobenzylidene)hydrazono)acetyl)phenothiazine can be compared with other phenothiazine derivatives such as chlorpromazine, promethazine, and methylene blue. While all these compounds share a common phenothiazine core, they differ in their substituents and, consequently, their biological activities and applications . For instance:
Chlorpromazine: Primarily used as an antipsychotic agent.
Promethazine: Known for its antihistaminic and antiemetic properties.
Methylene Blue: Used as an antimalarial and diagnostic dye.
The unique structure of this compound, particularly the presence of the dichlorobenzylidene and hydrazono groups, contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
66762-13-8 |
|---|---|
Molekularformel |
C21H15Cl2N3OS |
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
2-[(2E)-2-[(3,4-dichlorophenyl)methylidene]hydrazinyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C21H15Cl2N3OS/c22-15-10-9-14(11-16(15)23)12-24-25-13-21(27)26-17-5-1-3-7-19(17)28-20-8-4-2-6-18(20)26/h1-12,25H,13H2/b24-12+ |
InChI-Schlüssel |
RRMWVNFFJJXKJP-WYMPLXKRSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CN/N=C/C4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CNN=CC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
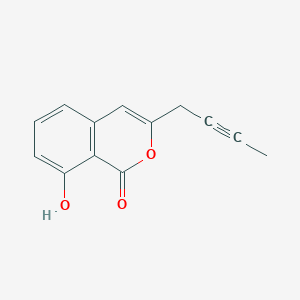

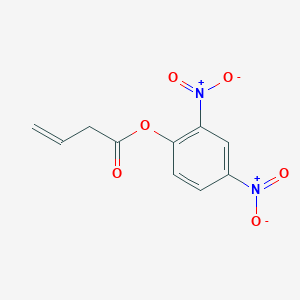
![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)
